2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group and a 4-fluorobenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the pyrazolo[1,5-a]pyrazine core is reacted with 3,4-dimethoxybenzene under acidic conditions.
Attachment of the 4-Fluorobenzyl Group: This can be done through nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrazine intermediate is reacted with 4-fluorobenzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the fluorine atom.
2-Phenyl-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the methoxy groups.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups in 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to enhanced or unique biological activities.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-27-19-8-5-15(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIUHKURWXNBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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